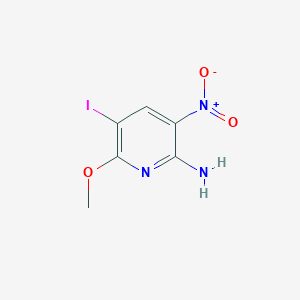

5-Iodo-6-methoxy-3-nitropyridin-2-amine

描述

Structure

3D Structure

属性

IUPAC Name |

5-iodo-6-methoxy-3-nitropyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6IN3O3/c1-13-6-3(7)2-4(10(11)12)5(8)9-6/h2H,1H3,(H2,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDIIICFSDWNEDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=N1)N)[N+](=O)[O-])I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6IN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60722791 | |

| Record name | 5-Iodo-6-methoxy-3-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60722791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

868539-54-2 | |

| Record name | 5-Iodo-6-methoxy-3-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60722791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Chemistry and Mechanistic Insights of 5 Iodo 6 Methoxy 3 Nitropyridin 2 Amine

Electrophilic Aromatic Substitution Reactions of the Pyridine (B92270) Ring System

Electrophilic aromatic substitution (SEAr) on the pyridine ring is generally more challenging compared to benzene (B151609). The nitrogen atom's electronegativity reduces the electron density of the ring, deactivating it towards attack by electrophiles. wikipedia.orgquimicaorganica.org This deactivation is further intensified in acidic media, commonly used for SEAr reactions, as the nitrogen atom becomes protonated, creating a positively charged pyridinium (B92312) ion that strongly withdraws electron density. rsc.orgyoutube.com

Orienting Effects of Iodo, Methoxy (B1213986), Nitro, and Amino Substituents

The regioselectivity of any potential electrophilic attack on 5-iodo-6-methoxy-3-nitropyridin-2-amine is dictated by the directing effects of the four substituents and the ring nitrogen. The only available position for substitution is the C-4 carbon. The directing influence of each group is a combination of inductive and resonance effects.

Amino Group (-NH₂): This is a strongly activating group due to its ability to donate its lone pair of electrons into the ring via the resonance effect (+R). This effect increases the electron density at the ortho and para positions, directing incoming electrophiles to these sites.

Methoxy Group (-OCH₃): Similar to the amino group, the methoxy group is activating, donating electron density through resonance (+R), and directs electrophiles to the ortho and para positions. Its oxygen atom is more electronegative than nitrogen, making it a slightly weaker activator than the amino group.

Iodo Group (-I): Halogens exhibit a dual effect. They are deactivating due to their electron-withdrawing inductive effect (-I) but are ortho-, para-directing because their lone pairs can be donated to the ring through resonance (+R). libretexts.org

Nitro Group (-NO₂): The nitro group is a powerful deactivating group. Both its inductive (-I) and resonance (-R) effects withdraw significant electron density from the aromatic ring, particularly from the ortho and para positions. Consequently, it is a strong meta-director. libretexts.org

Pyridine Nitrogen: The ring nitrogen itself acts as a strong electron-withdrawing group, deactivating the ring and directing incoming electrophiles to the meta-position (C-3 and C-5). quora.comquora.com

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |

|---|---|---|---|---|---|

| Amino (-NH₂) | C-2 | -I (Weak) | +R (Strong) | Activating | Ortho, Para |

| Methoxy (-OCH₃) | C-6 | -I (Moderate) | +R (Strong) | Activating | Ortho, Para |

| Iodo (-I) | C-5 | -I (Moderate) | +R (Weak) | Deactivating | Ortho, Para |

| Nitro (-NO₂) | C-3 | -I (Strong) | -R (Strong) | Strongly Deactivating | Meta |

Regioselectivity and Reactivity Profiles

For this compound, the C-4 position is the only site available for a potential electrophilic attack. To assess the feasibility of such a reaction, the directing effects of the existing substituents relative to this position must be considered:

The amino group at C-2 would direct an electrophile to its para position (C-5, occupied) and its ortho position (C-3, occupied).

The nitro group at C-3 would direct meta to itself, which are positions C-5 (occupied) and C-1 (the ring nitrogen).

The iodo group at C-5 would direct to its ortho positions (C-4, available, and C-6, occupied) and its para position (C-2, occupied).

The methoxy group at C-6 would direct to its ortho position (C-5, occupied) and its para position (C-3, occupied).

Nucleophilic Aromatic Substitution Reactions on the Pyridine Core

In contrast to its resistance to electrophilic attack, the pyridine ring is highly susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the ring nitrogen facilitates the attack of nucleophiles and helps to stabilize the negatively charged intermediate (a Meisenheimer complex), particularly when the attack occurs at the C-2 or C-4 positions. stackexchange.comechemi.comyoutube.com

Reactivity at the Methoxy Group and its Potential for Cleavage or Substitution

The methoxy group, situated at the C-6 position, can potentially act as a leaving group in an SNAr reaction. The C-6 position is ortho to the electron-withdrawing ring nitrogen, which activates it towards nucleophilic attack. While the methoxy group is not a premier leaving group, its displacement from activated heterocyclic rings is a known process. ntu.edu.sgntu.edu.sg The reaction would involve the attack of a nucleophile at C-6, forming a stabilized anionic intermediate, followed by the expulsion of the methoxide (B1231860) ion to yield the substituted product. The efficiency of this substitution would depend on the strength of the incoming nucleophile and the reaction conditions. ntu.edu.sgnih.gov

Influence of the Nitro Group as an Activating or Leaving Group

The nitro group at C-3 plays a crucial role in the SNAr reactivity of the molecule. Its strong electron-withdrawing nature significantly activates the pyridine ring for nucleophilic attack. nih.gov This activation is most pronounced at the ortho and para positions relative to the nitro group. In this specific molecule, the C-5 position, which bears the iodo substituent, is para to the nitro group. This geometric arrangement makes the C-5 position a prime target for nucleophilic attack, potentially leading to the displacement of the iodide ion, which is an excellent leaving group.

The nitro group itself can, in some instances, function as a leaving group in nucleophilic aromatic substitution, although this is less common than the displacement of halides. nih.gov Its ability to stabilize the anionic intermediate makes it a potent activating group for substitutions at other positions on the ring. nih.govmdpi.com

Transformations of the Nitro Functionality

The nitro group is a versatile functional group that can be converted into a wide array of other functionalities, making it a valuable synthetic handle. nih.gov One of the most common and significant transformations is its reduction to a primary amine.

The reduction of the nitro group in this compound would yield 5-iodo-6-methoxypyridine-2,3-diamine. This transformation is typically achieved through various methods, including catalytic hydrogenation or the use of dissolving metal reductants.

Catalytic Hydrogenation: This method involves treating the nitro compound with hydrogen gas in the presence of a metal catalyst. Commonly used catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. wikipedia.org This method is often clean and efficient.

Metal/Acid Reduction: A classic method for nitro group reduction involves the use of a metal, such as iron, tin, or zinc, in an acidic medium (e.g., hydrochloric acid). researchgate.net For instance, the Bechamp reduction uses iron filings and a mineral acid.

Other Reagents: Various other reagents can effect the reduction, such as sodium hydrosulfite or tin(II) chloride. wikipedia.org The choice of reagent can be critical, especially when other reducible functional groups are present in the molecule, to ensure chemoselectivity.

Depending on the reducing agent and reaction conditions, the reduction can sometimes be stopped at intermediate stages, yielding hydroxylamines or azo compounds. wikipedia.orgmdpi.com

| Reagent/Method | Typical Product | Notes |

|---|---|---|

| H₂, Pd/C or PtO₂ | Amine (-NH₂) | Commonly used, high efficiency. |

| Fe, HCl (Bechamp reduction) | Amine (-NH₂) | Classical, cost-effective industrial method. researchgate.net |

| SnCl₂, HCl | Amine (-NH₂) | Effective for selective reductions. wikipedia.org |

| Zn, NH₄Cl | Hydroxylamine (B1172632) (-NHOH) | Milder conditions can isolate the hydroxylamine intermediate. mdpi.com |

| Sodium Hydrosulfite (Na₂S₂O₄) | Amine (-NH₂) | Useful in aqueous media. wikipedia.org |

Catalytic Reduction to Amino Derivatives

The selective reduction of the nitro group in this compound is a critical transformation, yielding the corresponding diamine, which is a key precursor for various heterocyclic scaffolds. Catalytic hydrogenation is a common and efficient method for this conversion.

Based on analogous compounds like 6-methoxy-3-nitropyridin-2-amine, the reduction can be effectively carried out using a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere. mdpi.com This process selectively reduces the nitro group to a primary amine without affecting the iodo substituent, affording 5-iodo-6-methoxypyridine-2,3-diamine. This resulting ortho-diamine is often unstable and is typically used immediately in subsequent reactions without extensive purification. mdpi.com

Table 1: Conditions for Catalytic Reduction of Analogous Nitropyridines

| Starting Material | Catalyst | Reagent | Product | Yield | Reference |

| 6-methoxy-3-nitropyridin-2-amine | Pd/C | H₂ | 6-methoxypyridine-2,3-diamine | Not reported (used in situ) | mdpi.com |

Other Reductive and Oxidative Conversions

Beyond simple nitro group reduction, this class of compounds can undergo other redox transformations. Reductive cyclization, for instance, can be achieved when the reducing agent and reaction conditions are tailored to promote intramolecular ring formation. Base-mediated reductive cyclization of nitrophenyl moieties tethered to ketones has been demonstrated as a viable pathway to complex heterocyclic systems. nih.gov

Oxidative conversions are less common for this specific substrate but are a known class of reactions for related heterocyclic systems. For example, oxidative cyclization is a significant reaction in organic synthesis, often facilitated by transition-metal catalysts, to form new ring systems. mdpi.com

Cross-Coupling Reactions Involving the Iodo Substituent

The iodine atom at the C5 position of the pyridine ring is an excellent leaving group, making it an ideal handle for transition metal-catalyzed cross-coupling reactions. These reactions are fundamental for forming new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira, Stille)

Palladium catalysts are extensively used to functionalize aryl iodides. The reactivity of the C-I bond in this compound allows it to readily participate in a variety of well-established palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with an organoboron reagent (boronic acid or ester) and is a powerful method for forming biaryl structures. nih.gov The reaction of this compound with various arylboronic acids, catalyzed by a palladium complex such as Pd(PPh₃)₄ in the presence of a base, is expected to yield 5-aryl-6-methoxy-3-nitropyridin-2-amine derivatives. researchgate.netresearchgate.net

Heck Reaction: The Heck reaction couples the aryl iodide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This transformation would allow for the introduction of vinyl groups at the C5 position of the pyridine ring. rsc.orgresearchgate.net

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl iodide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org This method is highly effective for synthesizing arylalkynes from substrates like 2-amino-3-bromopyridines, and the higher reactivity of the C-I bond makes the title compound an excellent candidate for this transformation. researchgate.netchemrxiv.org

Stille Coupling: The Stille reaction couples the aryl iodide with an organotin compound (organostannane). nih.gov It is known for its tolerance of a wide variety of functional groups, making it suitable for complex molecule synthesis. nih.gov

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(0) complex, Base | C(sp²)-C(sp²) |

| Heck | Alkene | Pd(0) or Pd(II), Base | C(sp²)-C(sp²) |

| Sonogashira | Terminal Alkyne | Pd(0) complex, Cu(I) salt, Base | C(sp²)-C(sp) |

| Stille | Organostannane | Pd(0) complex | C(sp²)-C(sp²) |

Exploration of Other Transition Metal-Catalyzed Processes

While palladium is the most common catalyst for these transformations, other transition metals, particularly copper, can also be employed. Copper-catalyzed C-N bond formation (amination) has been successfully applied to 5-halopyridines. For substrates like 2-bromo-5-iodopyridine, amination occurs selectively at the more reactive C-I bond. scispace.com This indicates that this compound could be coupled with various amines, amides, or N-heterocycles at the C5 position using a copper catalyst, often under milder and more economical conditions than palladium-based systems. scispace.comresearchgate.net

Reactions Involving the Amino Group (e.g., Acylation, Diazotization)

The primary amino group at the C2 position is nucleophilic and can participate in a range of reactions.

Acylation: The amino group can be readily acylated using acyl chlorides or anhydrides to form the corresponding amide. This transformation is often used as a protection strategy or to introduce new functional moieties. For example, the acylation of 5-bromo-2-methylpyridin-3-amine (B1289001) is a key step before its use in Suzuki coupling reactions. researchgate.net

Diazotization: While not specifically documented for this compound, primary aromatic amines can undergo diazotization upon treatment with a source of nitrous acid (e.g., NaNO₂ in acidic solution) to form a diazonium salt. These intermediates are highly versatile and can be converted into a wide array of functional groups through Sandmeyer-type reactions.

Cyclization and Heterocyclic Annulation Reactions from this compound

The strategic placement of functional groups in this compound makes it an excellent precursor for the synthesis of fused heterocyclic ring systems. A common strategy involves the reduction of the nitro group to an amine, creating a 2,3-diaminopyridine (B105623) intermediate, which can then undergo cyclization.

The in situ generated 5-iodo-6-methoxypyridine-2,3-diamine can be treated with various one-carbon electrophiles to construct a fused five-membered ring, leading to the formation of imidazo[4,5-b]pyridines. mdpi.comresearchgate.net For instance, reaction with carbon disulfide (CS₂) and a base yields the corresponding imidazo[4,5-b]pyridine-2-thiol. mdpi.com Similarly, cyclization with orthoesters or aldehydes can produce substituted imidazo[4,5-b]pyridines, which are important scaffolds in medicinal chemistry. nih.govirb.hrnih.gov

Furthermore, electrophilic [4+1]-cyclization reactions of 3-aminopyridine (B143674) derivatives are known to produce fused pyrrolo- and furano-derivatives, suggesting other potential annulation pathways for the title compound or its derivatives. chemrxiv.org

Table 3: Annulation Reactions from Diaminopyridine Precursors

| Reagent | Fused Ring System | Reference |

| Carbon Disulfide (CS₂) | Imidazole (Thione) | mdpi.com |

| Formic Acid / Orthoesters | Imidazole | nih.gov |

| Aldehydes | Imidazole | nih.gov |

Investigation of Reaction Mechanisms and Transition States

The investigation into the reaction mechanisms of this compound would likely focus on the SNAr pathway. This mechanism is characteristic of aromatic rings that are activated by electron-withdrawing groups, such as the nitro group present in the target molecule. The presence of the nitro group at the 3-position, ortho and para to the potential leaving groups (iodo at position 5 and methoxy at position 6), significantly enhances the electrophilicity of the carbon atoms in the pyridine ring, making them susceptible to nucleophilic attack.

Computational studies on analogous compounds, such as 2-ethoxy-3,5-dinitropyridine (B100253) and 2-methoxy-3,5-dinitropyridine, provide valuable insights into the probable mechanistic steps and transition states for this compound. These studies, often employing Density Functional Theory (DFT), have elucidated the key features of SNAr reactions in similar systems. researchgate.netdntb.gov.ua

The Meisenheimer Complex Intermediate:

A central feature of the SNAr mechanism is the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. dntb.gov.ua In the case of this compound, the reaction would be initiated by the attack of a nucleophile at one of the electron-deficient carbon atoms of the pyridine ring, most likely at the carbon bearing the iodo or methoxy group. The attack at the carbon bearing the iodo group is generally favored as iodide is a better leaving group than methoxide.

The formation of the Meisenheimer complex is typically the rate-determining step in the uncatalyzed reaction. dntb.gov.ua This intermediate is characterized by the temporary loss of aromaticity in the pyridine ring and the formation of a new covalent bond between the nucleophile and the ring carbon. The negative charge introduced by the nucleophile is delocalized across the aromatic system and is particularly stabilized by the electron-withdrawing nitro group.

Transition States and Activation Barriers:

Computational studies on related dinitropyridines have shown that the reaction proceeds through distinct transition states. dntb.gov.ua The first transition state is associated with the formation of the Meisenheimer complex, and its energy represents the activation barrier for this step. The stability of this transition state is significantly influenced by the electronic effects of the substituents on the pyridine ring.

The decomposition of the Meisenheimer complex to form the final product involves the expulsion of the leaving group and the restoration of aromaticity. This step proceeds through a second transition state. In uncatalyzed reactions, the barrier for the decomposition of the Meisenheimer complex can be the slow step. dntb.gov.ua However, in the presence of a base catalyst, this barrier can be significantly reduced, making the formation of the Meisenheimer complex the rate-determining step. dntb.gov.ua

Catalysis:

The SNAr reactions of substituted pyridines can be subject to base catalysis. A base can assist in the removal of a proton from the attacking nucleophile (if it is, for example, an amine or an alcohol), thereby increasing its nucleophilicity. Furthermore, in the later stages of the reaction, a base can facilitate the departure of the leaving group. Computational studies on similar systems have demonstrated that the intervention of a base catalyst can lower the activation energy barrier for the decomposition of the Meisenheimer complex by a significant amount. dntb.gov.ua

Influence of Substituents:

The substituents on the pyridine ring play a crucial role in determining the reactivity and the specific course of the reaction.

Nitro Group: As a powerful electron-withdrawing group, the nitro group is essential for activating the ring towards nucleophilic attack and for stabilizing the Meisenheimer intermediate.

Iodo Group: Iodide is an excellent leaving group, making the carbon atom to which it is attached a prime site for nucleophilic attack.

Methoxy Group: While methoxide is not as good a leaving group as iodide, the carbon at the 6-position is also activated by the nitro group. In some cases, substitution of the methoxy group may occur, leading to a mixture of products.

Predicted Reactivity and Mechanistic Data from Analogous Systems:

Based on the computational studies of the SNAr reaction between 3,5-dinitropyridine (B58125) derivatives and piperidine, we can extrapolate potential energetic data for the reaction of this compound with a nucleophile. dntb.gov.ua

| Mechanistic Step | Predicted Energetic Feature | Value (kcal/mol) - Uncatalyzed | Value (kcal/mol) - Base-Catalyzed |

| Formation of Meisenheimer Complex | Activation Barrier | ~28 | ~14.8 |

| Overall Reaction | Enthalpy Change | Exothermic (~ -0.6 to -6.5) | Exothermic |

This is an interactive data table based on analogous systems. The values are approximate and intended to illustrate the expected energetic profile. dntb.gov.ua

Advanced Spectroscopic Analysis for Structural Elucidation of 5 Iodo 6 Methoxy 3 Nitropyridin 2 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for mapping the carbon-hydrogen framework of an organic molecule. For 5-Iodo-6-methoxy-3-nitropyridin-2-amine, ¹H and ¹³C NMR, along with two-dimensional techniques, would provide definitive structural confirmation.

The substitution pattern of the title compound leaves only one proton directly attached to the pyridine (B92270) ring at the C-4 position. The electron-withdrawing nature of the nitro group at C-3 and the iodine at C-5, combined with the electron-donating effects of the amino group at C-2 and the methoxy (B1213986) group at C-6, results in a complex electronic distribution that influences the chemical shifts.

Proton (¹H) NMR:

Aromatic Proton (H-4): A single signal is expected for the proton at the C-4 position. Its chemical shift would be significantly downfield due to the anisotropic effect of the adjacent nitro group.

Amine Protons (-NH₂): A broad singlet is anticipated for the two amine protons. The chemical shift can vary depending on the solvent and concentration.

Methoxy Protons (-OCH₃): A sharp singlet corresponding to the three methoxy protons is expected.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum would show six distinct signals for the pyridine ring carbons and one for the methoxy carbon. The chemical shifts are influenced by the attached substituents. The carbon bearing the iodine (C-5) would show a characteristic upfield shift due to the heavy atom effect, while the carbon attached to the nitro group (C-3) would be significantly deshielded.

Predicted ¹H and ¹³C NMR Chemical Shift Assignments Data is predicted based on analysis of structurally similar compounds.

| Position | Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| 4 | ¹H | ~8.0 - 8.5 | Singlet (s) |

| 2 | ¹H (-NH₂) | ~6.5 - 7.5 | Broad Singlet (br s) |

| 6 | ¹H (-OCH₃) | ~3.9 - 4.1 | Singlet (s) |

| 2 | ¹³C | ~155 - 160 | - |

| 3 | ¹³C | ~140 - 145 | - |

| 4 | ¹³C | ~110 - 115 | - |

| 5 | ¹³C | ~85 - 95 | - |

| 6 | ¹³C | ~160 - 165 | - |

| - | ¹³C (-OCH₃) | ~55 - 60 | - |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For the title compound, no cross-peaks would be expected in the COSY spectrum for the aromatic region, as there is only a single, isolated proton on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons. For this compound, the HSQC spectrum would show a clear cross-peak connecting the H-4 signal to the C-4 signal. Another key correlation would be observed between the methoxy protons and the methoxy carbon.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial as it shows correlations between protons and carbons over two to three bonds. This allows for the mapping of the entire molecular skeleton. Key expected HMBC correlations would include:

The methoxy protons (-OCH₃) showing a correlation to the C-6 carbon.

The amine protons (-NH₂) showing correlations to the C-2 and C-3 carbons.

The aromatic proton (H-4) showing correlations to neighboring carbons C-2, C-3, C-5, and C-6, which would definitively place the proton and confirm the substitution pattern.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman techniques, provides information about the functional groups present in a molecule.

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its various functional groups. Studies on similar molecules, such as 2-amino-3-methyl-5-nitropyridine, provide a basis for assigning these bands. nih.gov

Predicted FT-IR Vibrational Frequencies

| Frequency Range (cm⁻¹) | Assignment | Vibrational Mode |

|---|---|---|

| 3450 - 3300 | -NH₂ | Asymmetric & Symmetric Stretching |

| 1630 - 1600 | -NH₂ | Scissoring (Bending) |

| 1550 - 1500 | -NO₂ | Asymmetric Stretching |

| 1350 - 1300 | -NO₂ | Symmetric Stretching |

| 1600 - 1450 | C=C, C=N | Pyridine Ring Stretching |

| 1250 - 1200 | C-O-C | Asymmetric Stretching (Aryl-Alkyl Ether) |

| 1050 - 1000 | C-O-C | Symmetric Stretching (Aryl-Alkyl Ether) |

| 600 - 500 | C-I | Stretching |

Raman spectroscopy is complementary to FT-IR. spectroscopyonline.comsurfacesciencewestern.com While FT-IR is more sensitive to polar bonds, Raman spectroscopy provides strong signals for non-polar, symmetric vibrations. For the title compound, the symmetric stretching of the nitro group and the pyridine ring breathing modes are expected to be particularly strong in the Raman spectrum. researchgate.netresearchgate.net The C-I bond, being a heavy atom bond, would give rise to a strong, low-frequency Raman signal.

Predicted Raman Shifts

| Raman Shift (cm⁻¹) | Assignment | Vibrational Mode |

|---|---|---|

| ~1350 | -NO₂ | Symmetric Stretching (Strong) |

| ~1000 | Pyridine Ring | Ring Breathing Mode (Strong) |

| 3050 - 3100 | C-H | Aromatic Stretching |

| ~600 | C-I | Stretching (Strong) |

To achieve a highly confident assignment of the vibrational modes, especially in the complex fingerprint region (1500-500 cm⁻¹), experimental FT-IR and Raman spectra are often compared with theoretical spectra generated through quantum chemical calculations, such as Density Functional Theory (DFT). nih.govcore.ac.uk

This computational approach allows for the prediction of vibrational frequencies and intensities. acs.org By scaling the calculated frequencies to correct for systematic errors, a direct comparison with the experimental data can be made. This comparison helps to:

Confirm Assignments: Validate the assignment of fundamental vibrational modes. nih.gov

Identify Overlapping Bands: Deconvolute complex spectral regions where multiple vibrational modes overlap.

Understand Vibrational Coupling: Analyze how vibrations of different functional groups are coupled throughout the molecular structure.

For a molecule like this compound, DFT calculations would be invaluable for accurately assigning the various pyridine ring deformation and stretching modes, which are heavily influenced by the multiple substituents. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of novel compounds, providing highly accurate mass measurements that facilitate the determination of elemental compositions.

The primary advantage of HRMS is its ability to determine the mass of a molecule with exceptional precision, typically to within a few parts per million (ppm). For this compound, the theoretical exact mass of the neutral molecule (C₆H₆IN₃O₃) is calculated based on the most abundant isotopes of its constituent atoms (¹²C, ¹H, ¹²⁷I, ¹⁴N, ¹⁶O). In positive-ion mode electrospray ionization (ESI), the compound is expected to be observed as the protonated molecule, [M+H]⁺.

Table 1: Theoretical Accurate Mass of Protonated this compound

| Species | Molecular Formula | Theoretical m/z |

|---|

This interactive table allows for sorting and filtering of the data.

In addition to accurate mass determination of the parent ion, tandem mass spectrometry (MS/MS) experiments within an HRMS instrument provide detailed information about the molecule's structure through controlled fragmentation. The fragmentation of the [M+H]⁺ ion of this compound is predicted to follow several logical pathways dictated by the stability of the resulting fragment ions and neutral losses. Key fragmentation events would likely include the loss of the nitro group (as NO₂ or HNO₂), cleavage of the methoxy group (loss of CH₃ radical or CH₂O), and elimination of the iodine atom (as I radical or HI).

Table 2: Predicted HRMS Fragmentation Pathways for [C₆H₇IN₃O₃]⁺

| Proposed Fragment Ion (m/z) | Neutral Loss | Description of Fragmentation |

|---|---|---|

| 278.9260 | NH₃ | Loss of the amino group as ammonia (B1221849). |

| 264.9567 | OCH₃ | Loss of a methoxy radical. |

| 249.9260 | NO₂ | Loss of a nitro radical, a common pathway for nitroaromatics. |

| 168.9631 | I | Loss of an iodine radical. |

| 151.0451 | I, H₂O | Subsequent loss of water from the iodine-cleaved fragment. |

This interactive table allows for sorting and filtering of the data.

X-ray Crystallography

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid, offering unparalleled insight into molecular conformation, bond parameters, and the intermolecular forces that govern crystal packing.

The molecular structure of this compound is expected to have a largely planar pyridine core. The substituents, particularly the amino and nitro groups, would likely be nearly co-planar with the ring to maximize π-conjugation. However, some minor torsional twisting may occur due to steric repulsion between adjacent bulky groups, such as the iodo and amino groups, or the methoxy and nitro groups.

By analogy with the known crystal structure of 2-amino-3-nitropyridine (B1266227), specific bond lengths and angles can be predicted. researchgate.netresearchgate.netnih.gov The C-NO₂ and C-NH₂ bond lengths will reflect significant electronic communication with the pyridine ring. The C-I bond length is expected to be consistent with typical values for iodinated aromatic systems.

Table 3: Expected Bond Parameters for this compound

| Bond/Angle | Expected Value | Comment/Reference |

|---|---|---|

| C-NH₂ | ~1.35 Å | Based on data for 2-amino-3-nitropyridine. researchgate.net |

| C-NO₂ | ~1.45 Å | Based on data for 2-amino-3-nitropyridine. researchgate.net |

| Pyridine C-N | ~1.34 Å | Typical value for a pyridine ring. wikipedia.org |

| Pyridine C-C | ~1.39 Å | Typical value for a pyridine ring. wikipedia.org |

| C-O (methoxy) | ~1.36 Å | Typical for an aryl ether. |

| O-CH₃ (methoxy) | ~1.43 Å | Typical for an aryl ether. |

| C-I | ~2.10 Å | Standard for C(sp²)-I bonds. |

| ∠ C-C(NO₂)-C | ~122° | Influenced by the bulky nitro group. |

This interactive table allows for sorting and filtering of the data.

The crystal packing of this compound would be directed by a combination of strong and weak non-covalent interactions. The presence of both hydrogen bond donors (the amino group) and multiple acceptors (the nitro oxygens, the pyridine nitrogen, and the methoxy oxygen) suggests that hydrogen bonding will be a dominant feature in the crystal lattice. acs.orgnih.govrsc.org

Furthermore, the iodine atom can act as a halogen bond donor, forming directional interactions with electron-rich atoms like the nitrogen of the pyridine ring or the oxygen atoms of the nitro group on neighboring molecules. acs.orgacs.orgmdpi.comnih.govnih.gov Additionally, π-π stacking interactions between the electron-deficient pyridine rings are anticipated, likely in an offset arrangement to minimize electrostatic repulsion. rsc.orgacs.orgresearchgate.netresearchgate.net These varied interactions would likely lead to a complex and stable three-dimensional supramolecular architecture.

Table 4: Potential Intermolecular Interactions in the Crystal Lattice

| Interaction Type | Donor | Acceptor | Typical Distance | Role in Crystal Packing |

|---|---|---|---|---|

| Hydrogen Bond | N-H (amino) | O (nitro), N (pyridine) | 2.8 - 3.2 Å | Formation of dimers, chains, or sheets. |

| Halogen Bond | C-I | N (pyridine), O (nitro) | 3.0 - 3.5 Å | Directional control of the crystal lattice. |

This interactive table allows for sorting and filtering of the data.

Computational and Theoretical Chemistry Studies of 5 Iodo 6 Methoxy 3 Nitropyridin 2 Amine

Quantum Chemical Calculations (Density Functional Theory and Ab Initio Methods)

Quantum chemical calculations are fundamental to modern chemical research, offering insights that complement experimental findings. For 5-Iodo-6-methoxy-3-nitropyridin-2-amine, DFT methods, particularly using functionals like B3LYP, would likely be employed to balance computational cost and accuracy.

Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. For this compound, this process would involve calculating the potential energy of the molecule as a function of its bond lengths, bond angles, and dihedral angles. The goal is to find the geometry that corresponds to the minimum energy on the potential energy surface.

Conformational analysis would also be crucial, particularly concerning the rotation of the methoxy (B1213986) and amino groups. By systematically rotating these groups and calculating the energy at each step, a potential energy surface (PES) can be generated. This analysis would identify the most stable conformer(s) and the energy barriers between different conformations. For similar molecules, studies have identified multiple possible conformers, with the global minimum energy structure being the most populated. redalyc.org

Table 1: Hypothetical Optimized Geometrical Parameters for this compound

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C2-N(H2) | --- | --- | --- |

| C3-N(O2) | --- | --- | --- |

| C5-I | --- | --- | --- |

| C6-O(CH3) | --- | --- | --- |

| N1-C2-C3 | --- | --- | --- |

| C2-C3-N(O2) | --- | --- | --- |

| H-N-C2-C3 | --- | --- | --- |

| C5-C6-O-C(H3) | --- | --- | --- |

Note: This table is illustrative. Actual values would be determined by DFT calculations.

Electronic Structure Investigations: Charge Distribution and Atomic Charges

Understanding the distribution of electrons within a molecule is key to predicting its reactivity. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis would be used to calculate the partial atomic charges on each atom of this compound.

This analysis would likely reveal a significant polarization of charge due to the presence of electronegative atoms (N, O, I) and the electron-withdrawing nitro group. The nitrogen and oxygen atoms of the nitro group and the iodine atom would carry partial negative charges, while the adjacent carbon atoms and the hydrogen atoms of the amino and methoxy groups would exhibit partial positive charges. This charge distribution is critical for understanding intermolecular interactions. redalyc.org

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Molecular Reactivity

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the electron-withdrawing nitro group and the iodine atom, combined with the electron-donating amino and methoxy groups, would significantly influence the energies of the frontier orbitals. The HOMO would likely be localized on the amino group and the pyridine (B92270) ring, while the LUMO would be concentrated around the nitro group. nih.govmaterialsciencejournal.org

Table 2: Hypothetical Frontier Molecular Orbital Properties of this compound

| Property | Value (eV) |

|---|---|

| HOMO Energy | --- |

| LUMO Energy | --- |

| HOMO-LUMO Energy Gap (ΔE) | --- |

Note: This table is illustrative. Actual values would be determined by DFT calculations.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution around a molecule. It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different potential values. Red regions typically represent areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions indicate positive potential (electron-poor), which are prone to nucleophilic attack.

For this compound, the MEP surface would likely show negative potential around the oxygen atoms of the nitro group and the nitrogen of the pyridine ring. nih.gov Positive potential would be expected around the hydrogen atoms of the amino group. This visualization provides a clear and intuitive guide to the reactive sites of the molecule. nih.gov

Simulation of Spectroscopic Properties

Computational methods can also predict various spectroscopic properties, providing a valuable tool for interpreting experimental spectra.

Theoretical Prediction of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts. researchgate.net

By calculating the magnetic shielding tensors for each nucleus in this compound, theoretical chemical shifts can be obtained. These calculated values can then be compared with experimental data to confirm the molecular structure. The chemical shifts would be influenced by the electronic environment of each nucleus, with the electron-withdrawing and -donating groups causing characteristic upfield or downfield shifts.

Table 3: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| H (on C4) | --- |

| H (on NH₂) | --- |

| H (on OCH₃) | --- |

| C2 | --- |

| C3 | --- |

| C4 | --- |

| C5 | --- |

| C6 | --- |

| C (on OCH₃) | --- |

Note: This table is illustrative. Actual values would be determined by GIAO/DFT calculations.

Computed Vibrational Frequencies and Intensities

Computational methods, particularly Density Functional Theory (DFT), are highly effective for predicting the vibrational spectra (Infrared and Raman) of molecules. While direct computational studies on this compound are not extensively published, a comprehensive analysis has been performed on the closely related analogue, 2-amino-6-methoxy-3-nitropyridine (B1334430) (AMNP). redalyc.orgresearchgate.net These studies provide a strong foundation for understanding the vibrational modes of the target molecule.

DFT calculations, typically using the B3LYP functional with a basis set like cc-pVTZ, can predict the vibrational frequencies and their corresponding assignments based on Potential Energy Distribution (PED) analysis. redalyc.org For the AMNP molecule, key vibrational modes have been assigned, which are expected to be present in the iodinated derivative with some shifts.

The introduction of a heavy iodine atom at the C5 position would introduce new vibrational modes and influence existing ones. Specifically:

C-I Stretching and Bending: A low-frequency stretching vibration corresponding to the C-I bond would be expected, typically in the range of 500-600 cm⁻¹. Bending modes involving the iodine atom would appear at even lower frequencies.

Ring Vibrations: The vibrational modes of the pyridine ring would be perturbed by the mass of the iodine substituent. This can lead to shifts in the frequencies of ring stretching and deformation modes.

NH₂, NO₂, and OCH₃ Group Vibrations: The characteristic frequencies of the amino (NH₂), nitro (NO₂), and methoxy (OCH₃) groups are generally well-localized and would be less affected, although minor shifts can occur due to changes in the electronic structure of the ring. For instance, asymmetric and symmetric stretching of the NH₂ group are typically observed around 3500 cm⁻¹ and 3350 cm⁻¹, respectively. redalyc.org

A representative selection of computed vibrational frequencies for the analogous 2-amino-6-methoxy-3-nitropyridine is presented below. redalyc.org

ν: stretching; β: in-plane bending; γ: out-of-plane bending; as: asymmetric; s: symmetric.

Theoretical Studies on Reaction Pathways and Selectivity

Theoretical chemistry plays a crucial role in elucidating reaction mechanisms, predicting selectivity, and understanding the reactivity of molecules. For substituted nitropyridines, computational studies can map out potential energy surfaces for various reactions, such as nucleophilic aromatic substitution (SNAr), electrophilic attack, or reactions involving the functional groups.

A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the minimum energy reaction path. Characterizing a TS involves:

Geometry Optimization: Finding the stationary point on the potential energy surface that corresponds to the TS.

Frequency Calculation: A true transition state is confirmed by the presence of exactly one imaginary frequency in its computed vibrational spectrum. This imaginary frequency corresponds to the motion of the atoms along the reaction coordinate, for example, the breaking and forming of bonds during a substitution reaction. oberlin.edu

The energy difference between the reactants and the transition state is the activation energy or energy barrier (ΔE‡). A lower energy barrier indicates a faster reaction rate. By comparing the energy barriers for different possible reaction pathways (e.g., substitution at different positions), chemists can predict the regioselectivity of a reaction. For instance, in reactions of nitropyridines, computational studies can determine whether a nucleophile is more likely to attack a position para or ortho to the electron-withdrawing nitro group by comparing the respective transition state energies. researchgate.net Such calculations are vital for understanding and predicting the outcomes of synthetic procedures involving complex pyridine scaffolds.

Prediction and Analysis of Non-Linear Optical (NLO) Properties

Molecules with significant non-linear optical (NLO) properties are of great interest for applications in photonics and optoelectronics, including frequency conversion and optical switching. The NLO response of a molecule is governed by its polarizability (α) and hyperpolarizabilities (β, γ, etc.) when subjected to a strong electric field, such as that from a laser. Computational chemistry provides a direct route to calculating these properties.

The key NLO properties can be computed using quantum chemical methods. The first-order hyperpolarizability (β) is particularly important as it is responsible for second-harmonic generation. Molecules with large β values are potential candidates for NLO materials. A large dipole moment (μ) and significant intramolecular charge transfer (ICT) from an electron donor group to an electron acceptor group through a π-conjugated system often lead to a high β value.

In this compound, the amino (-NH₂) and methoxy (-OCH₃) groups act as electron donors, while the nitro (-NO₂) group is a strong electron acceptor. This donor-acceptor arrangement across the pyridine ring facilitates ICT, suggesting that the molecule could possess significant NLO properties.

Computational studies on the analogue 2-amino-6-methoxy-3-nitropyridine have confirmed its potential as an NLO material. redalyc.orgresearchgate.net DFT calculations were used to determine the dipole moment (μ), the average polarizability (α), and the first-order hyperpolarizability (β). These calculations show that the molecule exhibits a β value significantly higher than that of urea (B33335), a standard reference material for NLO studies. redalyc.org The presence of the polarizable iodine atom in this compound is expected to further enhance these properties.

Data for the analogue 2-amino-6-methoxy-3-nitropyridine. redalyc.org

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Modeling for Pyridine Scaffolds

QSPR and QSAR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their physicochemical properties (QSPR) or biological activities (QSAR). researchgate.netchemrevlett.com These models are essential in drug discovery and materials science for predicting the properties of new, unsynthesized molecules.

For pyridine scaffolds, QSAR and QSPR models have been widely developed to predict a range of endpoints, including anticancer activity, receptor binding affinity, and physicochemical properties like boiling point or acidity. chemrevlett.comchemrevlett.com The process involves several key steps:

Data Set Collection: A set of pyridine derivatives with experimentally measured properties or activities is compiled.

Descriptor Calculation: For each molecule, a large number of numerical parameters, known as molecular descriptors, are calculated. These can describe various aspects of the molecule, including constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (e.g., molecular surface area), and electronic (e.g., partial charges, HOMO/LUMO energies) features.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, are used to build a mathematical model that correlates a subset of the most relevant descriptors with the observed property or activity. chemrevlett.com

Validation: The predictive power of the model is rigorously tested using internal validation (e.g., cross-validation) and external validation (using a set of molecules not included in the model-building process). chemrevlett.com

For a compound like this compound, a validated QSAR model for a specific biological target could predict its potential activity based on its calculated descriptors. Similarly, a QSPR model could predict its solubility, lipophilicity, or other properties relevant to its application. These in silico screening methods allow researchers to prioritize the synthesis and testing of the most promising candidates from a large virtual library of compounds, saving significant time and resources.

Derivatization and Analogue Synthesis Based on 5 Iodo 6 Methoxy 3 Nitropyridin 2 Amine

Functionalization of the Amino Group

The primary amino group at the C2 position of the pyridine (B92270) ring is a key site for nucleophilic reactions, allowing for the introduction of a wide variety of substituents through acylation, alkylation, and condensation reactions.

Acylation: The 2-amino group can be readily acylated using acylating agents such as acid chlorides or anhydrides. nih.govrsc.org This reaction converts the primary amine into a secondary amide, altering the electronic properties and hydrogen bonding capabilities of the molecule. For instance, reaction with acetic anhydride (B1165640) would yield the corresponding acetamide (B32628) derivative. The reactivity of the amino group is modulated by the electronic effects of the other substituents; the strongly electron-withdrawing nitro group at the C3 position decreases the nucleophilicity of the C2-amino group, potentially necessitating slightly more forcing reaction conditions compared to unsubstituted 2-aminopyridine (B139424). nih.gov

Alkylation: N-alkylation of the amino group can be achieved using various alkylating agents. Direct alkylation with alkyl halides can sometimes be challenging due to the competing alkylation at the pyridine ring nitrogen. nih.gov However, reductive amination provides a more controlled method for N-monoalkylation. This involves the reaction of the aminopyridine with an aldehyde or ketone to form a Schiff base intermediate, which is then reduced in situ, commonly with agents like sodium borohydride (B1222165), to yield the N-alkylated product. nih.gov For example, reaction with a carboxylic acid and sodium borohydride can provide the corresponding N-alkylaminopyridine in good yields. nih.gov

Schiff Base Formation: The primary amino group can undergo condensation with aldehydes and ketones to form imines, also known as Schiff bases. researchgate.netnih.gov This reaction is typically catalyzed by a small amount of acid. The formation of a Schiff base introduces a C=N double bond, which can be a key structural motif or a precursor for further transformations, such as reduction to a secondary amine or participation in cycloaddition reactions. The reaction of 2-aminopyridines with various aldehydes has been well-documented to produce the corresponding Schiff base derivatives. researchgate.net

Table 1: Examples of Amino Group Functionalization Reactions on 2-Aminopyridine Scaffolds

| Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|

| Acylation | Acetic Anhydride | N-acetyl-2-aminopyridine | nih.gov |

| Benzoylation | Benzoyl Chloride | N-benzoyl-2-aminopyridine | rsc.org |

| N-Alkylation | Carboxylic Acid, NaBH₄ | N-alkyl-2-aminopyridine | nih.gov |

| Schiff Base Formation | Aldehyde/Ketone, Acid catalyst | N-arylidene/alkylidene-2-aminopyridine | researchgate.netnih.gov |

Chemical Transformations of the Methoxy (B1213986) Moiety

The methoxy group at the C6 position is another key site for modification, primarily through demethylation to a pyridone or via nucleophilic aromatic substitution.

Demethylation: The methyl ether can be cleaved to reveal the corresponding 6-hydroxypyridine (or its tautomeric pyridone form). Various reagents are known to effect the demethylation of methoxypyridines. L-selectride has been shown to be a chemoselective agent, capable of demethylating methoxypyridines in the presence of other methoxyaryl groups like anisole. nih.govacs.orgresearchgate.net Other strong acids like boron tribromide (BBr₃) or pyridinium (B92312) chloride are also commonly used for cleaving aryl methyl ethers. researchgate.net The electron-deficient nature of the 3-nitropyridine (B142982) ring likely facilitates this nucleophilic cleavage of the methyl group.

Nucleophilic Aromatic Substitution (SNAr): The methoxy group, being at a position activated by the ring nitrogen and the C3-nitro group, can act as a leaving group in SNAr reactions. This allows for its displacement by a variety of nucleophiles. For instance, reaction with primary or secondary amines, facilitated by a strong base, can lead to the synthesis of 6-amino-substituted pyridine derivatives. thieme-connect.com This transformation provides a direct route to modify the substitution at the C6 position, replacing the oxygen linkage with a nitrogen linkage. The inherent electron-deficient nature of pyridines makes them susceptible to nucleophilic attack at the C2 and C6 positions, a reactivity that is further enhanced by the presence of the electron-withdrawing nitro group.

Table 2: Potential Transformations of the Methoxy Group

| Reaction Type | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| Demethylation | L-selectride, THF, reflux | 6-Hydroxypyridine/6-Pyridone derivative | nih.govacs.orgresearchgate.net |

| Demethylation | Boron tribromide (BBr₃) | 6-Hydroxypyridine/6-Pyridone derivative | researchgate.net |

| Nucleophilic Substitution | Amines, NaH, LiI | 6-Amino-substituted pyridine derivative | thieme-connect.com |

Exploitation of the Iodo Substituent for Further Functionalization and Molecular Complexity

The iodine atom at the C5 position is an exceptionally versatile handle for introducing molecular complexity through a variety of well-established palladium-catalyzed cross-coupling reactions. Aryl iodides are highly reactive substrates for these transformations, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions. researchgate.net

Suzuki-Miyaura Coupling: This reaction involves the coupling of the iodopyridine with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. It is a powerful method for forming C(sp²)-C(sp²) bonds, enabling the introduction of various aryl or heteroaryl substituents at the C5 position. nih.gov This reaction is widely used in drug discovery and materials science due to its broad functional group tolerance. nih.gov

Sonogashira Coupling: The Sonogashira reaction couples the iodopyridine with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. This method is the most common way to synthesize aryl alkynes, introducing a linear C(sp)-C(sp²) linkage into the molecule. The resulting alkynylpyridines are valuable intermediates that can undergo further transformations. nih.gov

Heck Alkenylation: In the Heck reaction, the iodopyridine is coupled with an alkene to form a new C(sp²)-C(sp²) bond, resulting in an alkenyl-substituted pyridine. This reaction provides a direct method for vinylation of the pyridine core. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of a C-N bond by coupling the iodopyridine with a primary or secondary amine. researchgate.netnih.gov It is a highly versatile method for synthesizing N-aryl or N-heteroaryl amines and has largely replaced harsher classical methods. nih.gov This transformation would allow for the introduction of a second amino-type substituent at the C5 position.

Table 3: Key Cross-Coupling Reactions for Functionalizing the Iodo Substituent

| Reaction Name | Coupling Partner | Bond Formed | Product Type | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Boronic acid/ester | C-C | 5-Aryl/heteroaryl derivative | nih.gov |

| Sonogashira | Terminal alkyne | C-C | 5-Alkynyl derivative | nih.gov |

| Heck | Alkene | C-C | 5-Alkenyl derivative | nih.gov |

| Buchwald-Hartwig | Amine | C-N | 5-Amino derivative | researchgate.netnih.gov |

Nitro Group Modifications (e.g., Reduction to Other Nitrogen-Containing Functional Groups)

The nitro group at the C3 position is a strong electron-withdrawing group that significantly influences the reactivity of the entire molecule. It is also a versatile functional group that can be reduced to various other nitrogen-containing moieties, most commonly a primary amino group. This transformation dramatically alters the electronic properties of the pyridine ring, converting a strongly deactivating group into a strongly activating, electron-donating group.

The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis. rsc.org A variety of methods are available, and the choice of reagent is often dictated by the presence of other sensitive functional groups in the molecule. researchgate.net In the case of 5-Iodo-6-methoxy-3-nitropyridin-2-amine, a key challenge is to selectively reduce the nitro group without affecting the iodo substituent, which can be susceptible to hydrodehalogenation under certain catalytic hydrogenation conditions.

Catalytic Hydrogenation: This is a common method for nitro group reduction, typically employing catalysts like palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere. nih.gov While highly efficient, standard Pd/C catalysis can sometimes lead to the cleavage of the C-I bond. The use of Raney Nickel is often preferred for substrates containing aromatic halogens as it is less prone to causing dehalogenation. nih.gov

Chemical Reduction: A wide range of chemical reducing agents can be employed.

Metals in Acid: The use of metals like iron (Fe), zinc (Zn), or tin(II) chloride (SnCl₂) in the presence of an acid (e.g., HCl or acetic acid) is a classic and reliable method for reducing aromatic nitro groups. nih.gov These conditions are generally mild and tolerate a wide range of functional groups, including halogens.

Hydrazine (B178648) Hydrate (B1144303): In the presence of a catalyst like Pd/C, hydrazine hydrate can serve as a hydrogen source for transfer hydrogenation. This method has been shown to be effective for the selective reduction of nitroarenes while preserving bromo, chloro, and iodo substituents. researchgate.net

Other Reagents: Other systems, such as sodium sulfide (B99878) (Na₂S) or hydroiodic acid (HI), have also been employed for nitro group reduction. nih.govnih.gov A photoredox system using sodium iodide (NaI) and triphenylphosphine (B44618) (PPh₃) has been reported to be highly chemoselective for the reduction of nitroarenes, tolerating even iodo groups. researchgate.net

The successful reduction of the nitro group to an amine would yield 5-Iodo-6-methoxy-pyridine-2,3-diamine, a highly functionalized building block with two adjacent amino groups, which could be used for the synthesis of fused heterocyclic systems like imidazo[4,5-b]pyridines.

Partial reduction of the nitro group to intermediates such as nitroso (-N=O) or hydroxylamino (-NHOH) derivatives is also possible under carefully controlled conditions, for example, using Zn/NH₄Cl. thieme-connect.com

Table 4: Selected Methods for the Reduction of Aromatic Nitro Groups

| Reagent/System | Conditions | Chemoselectivity Notes | Product | Reference |

|---|---|---|---|---|

| H₂, Raney Nickel | H₂ atmosphere, solvent | Generally preserves C-I bond | 3-Amino derivative | nih.gov |

| Fe, HCl/AcOH | Acidic medium | Tolerates halogens and other reducible groups | 3-Amino derivative | nih.gov |

| SnCl₂, HCl | Acidic medium | Mild, tolerates many functional groups | 3-Amino derivative | nih.gov |

| Hydrazine hydrate, Pd/C | Solvent, heat | Can be selective for nitro group over halogens | 3-Amino derivative | researchgate.net |

| Zn, NH₄Cl | Solvent, Ultrasound | Can yield hydroxylamino intermediate | 3-Hydroxylamino derivative | thieme-connect.com |

Synthesis of Pyridine Ring System Analogues with Modified Substitution Patterns

The synthesis of pyridine ring analogues with different substitution patterns is a key strategy for exploring structure-activity relationships. While functionalization of the existing this compound scaffold provides access to a wide range of derivatives, constructing the pyridine ring de novo allows for the introduction of substituents at positions not easily accessible through modification of the parent compound.

Numerous methods exist for the synthesis of polysubstituted pyridines, often involving multicomponent reactions (MCRs) or cycloaddition/cyclocondensation strategies. rsc.orgacs.org

Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single pot to form a complex product, offering high atom economy and efficiency. For example, the Hantzsch pyridine synthesis and its variations condense β-ketoesters, aldehydes, and ammonia (B1221849) (or an ammonia equivalent) to form dihydropyridines, which can then be oxidized to pyridines. Modern MCRs, often catalyzed by nanoparticles, provide access to highly functionalized pyridines under environmentally friendly conditions. rsc.org The synthesis of substituted 2-aminopyridine-3-carbonitriles can be achieved through a one-pot reaction of an enaminone, malononitrile, and a primary amine. nih.gov

Cycloaddition and Cyclocondensation Reactions: The pyridine ring can be constructed through [4+2] cycloaddition reactions (Diels-Alder type reactions) of 1,3-dienes with nitriles or via electrocyclization of unsaturated precursors like 3-azatrienes. acs.org These methods allow for precise control over the placement of substituents on the resulting pyridine ring.

Modification of Pre-existing Pyridines: Starting from simpler, commercially available pyridines, the desired substitution pattern can be built up through a sequence of electrophilic and nucleophilic substitution reactions. For instance, the synthesis of 2-amino-3-nitropyridine (B1266227) and 2-amino-5-nitropyridine (B18323) can be achieved by the nitration of 2-aminopyridine. semanticscholar.org Subsequent halogenation, alkoxylation, and other functional group interconversions can then be used to install the desired substituents at the appropriate positions to generate analogues of the target molecule. For example, 2-chloro-5-nitropyridine (B43025) can serve as a precursor, where the chloro group is displaced by an amino group to form a 2-amino-5-nitropyridine derivative. nih.gov Recent advances in "skeletal editing" provide novel pathways to transmute the atoms within the pyridine core itself, for example, converting a C=N pair to a C=C pair, thus transforming a pyridine into a benzene (B151609) derivative under mild conditions. nih.gov

The synthesis of analogues could involve:

Varying the C5 substituent: Replacing the iodo group with other halogens (Br, Cl), alkyl, or aryl groups.

Modifying the C6 substituent: Introducing different alkoxy groups or replacing it with alkylthio or amino groups.

Changing the C3 substituent: Utilizing other electron-withdrawing groups in place of the nitro group.

Altering the C2 substituent: Introducing N-alkyl or N-aryl amino groups or other nucleophilic substituents.

These synthetic strategies, both through derivatization of the existing scaffold and de novo ring construction, provide a comprehensive toolkit for generating a diverse library of analogues based on the this compound structure.

Applications in Advanced Organic Synthesis and Materials Science

5-Iodo-6-methoxy-3-nitropyridin-2-amine as a Versatile Synthon for Complex Heterocycles

The strategic placement of an amino group adjacent to the pyridine (B92270) nitrogen and an iodine atom on the ring makes this compound a powerful synthon for constructing elaborate heterocyclic frameworks. The interplay between the nucleophilic amino group and the electrophilic carbon bearing the iodine (amenable to cross-coupling) allows for a variety of intramolecular cyclization strategies.

Fused pyridine systems, particularly azaindoles, are privileged structures in numerous biologically active compounds. The structure of this compound is well-suited for the synthesis of substituted azaindole cores through palladium-catalyzed cross-coupling reactions followed by cyclization.

A prevalent and effective strategy involves a two-step sequence:

Sonogashira Coupling : The iodine atom at the C-5 position can readily undergo a Sonogashira cross-coupling reaction with a variety of terminal alkynes. wikipedia.orgresearchgate.net This reaction, catalyzed by palladium complexes with a copper(I) co-catalyst, forms a C-C bond, linking the alkyne to the pyridine ring. wikipedia.org

Intramolecular Cyclization : The resulting 5-alkynyl-2-aminopyridine intermediate can then undergo an intramolecular cyclization. The amino group at C-2 attacks the alkyne, leading to the formation of a new five-membered ring fused to the pyridine core. This cyclization can be promoted by a base or a Lewis acid. researchgate.net

This tandem Sonogashira coupling/cyclization approach provides a direct route to novel 4-azaindole (B1209526) (1H-pyrrolo[3,2-b]pyridine) derivatives, functionalized with the methoxy (B1213986) and nitro groups from the parent molecule. The versatility of the Sonogashira reaction allows for the introduction of a wide range of substituents (R) into the final azaindole structure, depending on the choice of the terminal alkyne. organic-chemistry.org

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial parts of all starting materials. researchgate.net These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate libraries of complex molecules. mdpi.com

The primary amino group of this compound allows it to serve as the amine component in various MCRs. This capability opens avenues for the synthesis of diverse and highly substituted heterocyclic scaffolds. While the nucleophilicity of the amino group is modulated by the electron-withdrawing nitro group and the pyridine ring itself, it remains a viable participant in several MCRs.

Potential MCRs include:

Ugi and Passerini Reactions : These are isocyanide-based MCRs. mdpi.com The 2-aminopyridine (B139424) moiety could potentially act as the amine component in an Ugi four-component reaction (with an aldehyde, a carboxylic acid, and an isocyanide) to yield complex α-acylamino carboxamide structures.

Hantzsch-type Reactions : MCRs for the synthesis of dihydropyridines and pyridines often involve an amine source. researchgate.net The title compound could be explored in variations of these reactions to construct more complex pyridine-based architectures.

Synthesis of Fused Heterocycles : Many MCRs are designed specifically for the synthesis of fused heterocyclic systems. For example, reactions involving 2-aminopyridines and activated alkynes can lead to the formation of imidazo[1,2-a]pyridines. nih.gov

Intermediacy in the Preparation of Advanced Organic Materials

The electronic properties of the this compound scaffold make it an attractive intermediate for the development of functional organic materials, including fluorescent dyes and components for optoelectronic devices.

Many organic fluorophores are based on a molecular design that incorporates electron-donating and electron-withdrawing groups connected by a π-conjugated system. This "push-pull" architecture can lead to an intramolecular charge transfer (ICT) upon photoexcitation, which is often the basis for strong fluorescence. nih.gov

This compound contains the necessary components for such a system:

Electron-Donating Groups : The amino (-NH₂) and methoxy (-OCH₃) groups are potent electron donors.

Electron-Withdrawing Group : The nitro (-NO₂) group is a strong electron acceptor.

π-Conjugated System : The pyridine ring provides the conjugated pathway connecting the donor and acceptor groups.

This inherent push-pull character suggests that the compound itself, or derivatives made from it, could exhibit useful photophysical properties. sciforum.net The development of fluorescent probes based on aminopyridine and imidazopyridine scaffolds is an active area of research, with applications in bioimaging and chemical sensing. nih.govmdpi.com Further modification, for instance, by replacing the iodine via cross-coupling reactions, could be used to tune the emission wavelength and other photophysical properties to create tailored fluorescent dyes. bohrium.com

The same electronic features that make this compound a potential fluorophore also make it a candidate building block for optoelectronic materials. Molecules with significant ICT character are often investigated for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nih.gov

The pyridine ring is an electron-deficient heterocycle, and its incorporation into larger conjugated systems is a common strategy for tuning the electronic properties of organic semiconductors. By serving as a modifiable building block, this compound could be incorporated into polymers or larger molecular systems designed for these applications. The iodine atom provides a convenient handle for polymerization or extension of conjugation through reactions like Suzuki or Stille coupling, enabling the synthesis of well-defined oligomers and polymers with tailored electronic and optical properties.

Strategies for Green Chemistry Approaches in its Synthesis and Transformations

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. These principles can be applied to both the synthesis of this compound and its subsequent chemical transformations.

Synthesis: The key transformation to produce the title compound from its precursor, 6-methoxy-3-nitropyridin-2-amine, is iodination. Traditional electrophilic iodination methods often require harsh and hazardous reagents like strong acids (sulfuric acid, nitric acid) and oxidizing agents. mdpi.com Green alternatives focus on milder conditions and reduced waste. One promising approach is mechanochemistry, or solid-state synthesis, which can avoid the use of bulk solvents. semanticscholar.org For instance, the iodination of heterocyclic compounds has been achieved by mechanical grinding of the substrate with solid iodine and a nitrate (B79036) salt like AgNO₃. mdpi.comresearchgate.net This solvent-free method offers advantages such as short reaction times, high yields, and a significantly improved environmental profile. mdpi.comsemanticscholar.org

Transformations: For the subsequent use of the compound in synthesis, several green strategies can be employed:

Catalysis : Utilizing highly efficient palladium catalysts for cross-coupling reactions minimizes waste and allows reactions to proceed under milder conditions.

Alternative Energy Sources : Microwave irradiation and ultrasonication are often used to accelerate reaction rates, reduce reaction times, and improve yields in MCRs and coupling reactions, often with reduced energy consumption compared to conventional heating.

Greener Solvents : Replacing traditional volatile organic solvents (VOCs) with more benign alternatives like water, ethanol, or ionic liquids can drastically reduce the environmental impact of a synthetic process.

Future Directions and Emerging Research Avenues for 5 Iodo 6 Methoxy 3 Nitropyridin 2 Amine

Development of Novel Catalytic Systems for Efficient Synthesis

The synthesis of polysubstituted pyridines such as 5-Iodo-6-methoxy-3-nitropyridin-2-amine often involves multi-step sequences that can be lengthy and produce significant waste. A key area of future research will be the development of novel catalytic systems to streamline its synthesis. Current efforts in the broader field of organic chemistry are focused on the use of transition metal catalysts for C-H activation and cross-coupling reactions, which could be adapted for more efficient production of this and related compounds.

Future research could explore:

Palladium- and Copper-Catalyzed Cross-Coupling Reactions: The iodo group at the 5-position is an excellent handle for introducing a wide array of substituents via well-established cross-coupling reactions like Suzuki, Sonogashira, and Buchwald-Hartwig couplings. The development of more active and selective catalysts will be crucial for achieving high yields and functional group tolerance, especially given the presence of other reactive sites on the pyridine (B92270) ring.

Late-Stage Functionalization: A significant advancement would be the development of catalytic methods for the direct introduction of the iodo, methoxy (B1213986), or nitro groups onto a pre-existing 2-aminopyridine (B139424) scaffold. This would offer a more convergent and flexible synthetic route.

Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis could offer a highly selective and environmentally friendly alternative to traditional chemical methods.

| Catalytic System | Potential Application in Synthesis | Anticipated Advantages |

|---|---|---|

| Palladium-based catalysts | Suzuki, Heck, and Sonogashira couplings at the 5-iodo position | High efficiency and functional group tolerance |

| Copper-based catalysts | Ullmann condensation and Chan-Lam coupling | Lower cost and toxicity compared to palladium |

| Rhodium and Iridium catalysts | Directed C-H activation for late-stage functionalization | Increased atom economy and reduced synthetic steps |

| Biocatalysts (e.g., halogenases, nitrases) | Enzymatic introduction of iodo and nitro groups | High selectivity and mild reaction conditions |

Exploration of Sustainable and Environmentally Benign Synthetic Protocols

In line with the growing emphasis on green chemistry, future synthetic strategies for this compound will likely focus on sustainability. This involves the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions.

Key areas for development include:

Green Solvents: Replacing traditional volatile organic solvents with more environmentally friendly alternatives such as water, supercritical fluids, or bio-based solvents.

Flow Chemistry: The use of microreactors and continuous flow processes can offer better control over reaction parameters, leading to higher yields, improved safety, and easier scalability.

Energy Efficiency: Employing alternative energy sources like microwave irradiation or mechanochemistry to reduce reaction times and energy consumption.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.

Application of Artificial Intelligence and Machine Learning in Predicting Reactivity and Properties

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research. rjptonline.org These computational tools can be employed to predict the reactivity of this compound and its derivatives, as well as to forecast their physicochemical and biological properties. rjptonline.orgeurekalert.org

Future applications in this area could involve:

Reaction Prediction: ML models can be trained on large datasets of chemical reactions to predict the most likely outcomes of reacting this compound with various reagents. eurekalert.orgyoutube.com This can help in the rational design of synthetic routes and the avoidance of unproductive experiments.

Property Prediction: AI algorithms can predict properties such as solubility, toxicity, and biological activity based on the molecular structure. This can guide the design of new derivatives with desired characteristics for specific applications.

De Novo Design: Generative models can be used to design novel pyridine derivatives based on the this compound scaffold with optimized properties.

Advanced In Situ Spectroscopic Characterization During Reactions

A deeper understanding of the reaction mechanisms involved in the synthesis and modification of this compound is crucial for process optimization. Advanced in-situ spectroscopic techniques allow for the real-time monitoring of reactions, providing valuable insights into reaction kinetics, intermediates, and byproducts. rsc.org

Future research could utilize:

In Situ NMR and IR Spectroscopy: These techniques can provide detailed structural information about the species present in the reaction mixture at any given time. jscimedcentral.com This can help in identifying transient intermediates and understanding the reaction pathway.

Raman Spectroscopy: This is particularly useful for monitoring reactions in heterogeneous systems and can provide information about the vibrational modes of molecules. rsc.org